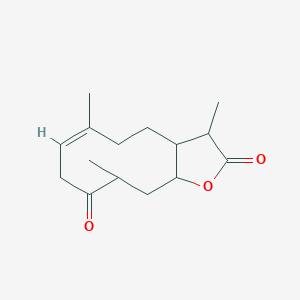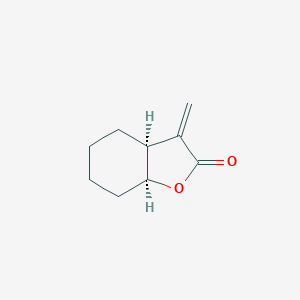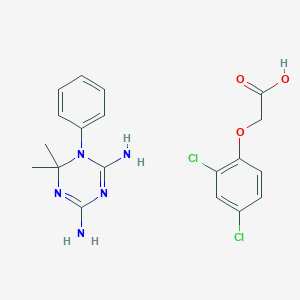
1,3,5-Triazine, 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-phenyl-, 2,4-dichlorophenoxyacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazine, 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-phenyl-, 2,4-dichlorophenoxyacetate is a chemical compound that has been extensively studied in the field of scientific research. This compound is commonly referred to as Dacthal, and has been used as a herbicide for many years. The use of Dacthal has been shown to have significant impacts on the environment, particularly on the soil and water systems. However, recent research has focused on the potential scientific research applications of this compound, particularly in the field of biochemistry and physiology.
作用机制
The mechanism of action of Dacthal involves the inhibition of certain enzymes, particularly those involved in the biosynthesis of amino acids. This inhibition can lead to a disruption of cellular processes and can ultimately result in cell death. The exact mechanism of action of Dacthal is still being studied, but it is believed that the compound may act by binding to the active site of the enzyme, thereby preventing its normal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Dacthal have been extensively studied in both in vitro and in vivo models. These studies have shown that Dacthal can have significant impacts on cellular processes, particularly those involved in the biosynthesis of amino acids. The inhibition of these enzymes can lead to a disruption of cellular metabolism and can ultimately result in cell death. Additionally, Dacthal has been shown to have effects on the immune system, leading to changes in cytokine production and immune cell function.
实验室实验的优点和局限性
Dacthal has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, Dacthal has been extensively studied and its mechanism of action is well understood. However, there are also limitations to the use of Dacthal in laboratory experiments. One limitation is that it can be toxic to certain cell types, which can limit its use in certain experiments. Additionally, the effects of Dacthal on living organisms are still being studied, which can limit its use in certain types of experiments.
未来方向
There are several future directions for research on Dacthal. One potential area of study is the development of new inhibitors of amino acid biosynthesis based on the structure of Dacthal. Additionally, further research is needed to fully understand the mechanism of action of Dacthal and its effects on living organisms. Finally, the potential environmental impacts of Dacthal should be further studied, particularly in the context of its use as a herbicide.
合成方法
The synthesis of Dacthal involves the reaction of 2,4-dichlorophenoxyacetic acid with 1,3,5-triazine-2,4,6-triamine in the presence of a catalyst. This process results in the formation of 1,3,5-Triazine, 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-phenyl-, 2,4-dichlorophenoxyacetate. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
科学研究应用
Dacthal has been shown to have potential scientific research applications in the fields of biochemistry and physiology. Recent studies have focused on the mechanism of action of Dacthal and its biochemical and physiological effects. These studies have shown that Dacthal can act as an inhibitor of certain enzymes, which can have significant impacts on cellular processes.
属性
CAS 编号 |
17008-20-7 |
|---|---|
分子式 |
C19H21Cl2N5O3 |
分子量 |
438.3 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenoxy)acetic acid;6,6-dimethyl-1-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H15N5.C8H6Cl2O3/c1-11(2)15-9(12)14-10(13)16(11)8-6-4-3-5-7-8;9-5-1-2-7(6(10)3-5)13-4-8(11)12/h3-7H,1-2H3,(H4,12,13,14,15);1-3H,4H2,(H,11,12) |
InChI 键 |
SMLFZLUTBKZEOY-UHFFFAOYSA-N |
SMILES |
CC1(N=C(N=C(N1C2=CC=CC=C2)N)N)C.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
规范 SMILES |
CC1(N=C(N=C(N1C2=CC=CC=C2)N)N)C.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
其他 CAS 编号 |
17008-20-7 |
同义词 |
2,4-Dichlorfenoxyoctan 1-fenyl-2,2-dimethyl-4,6-diamino-1,2-dihydro-1, 3,5-triazinu [Czech] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




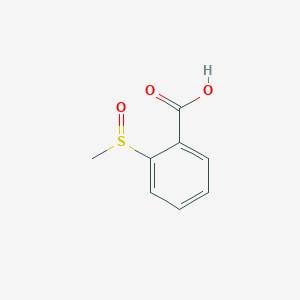
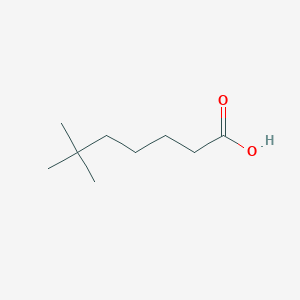
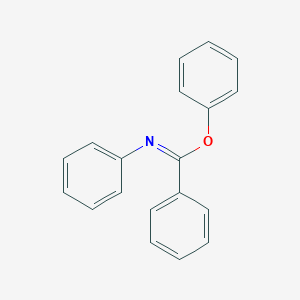
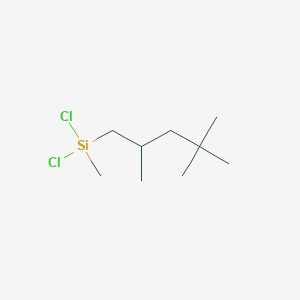
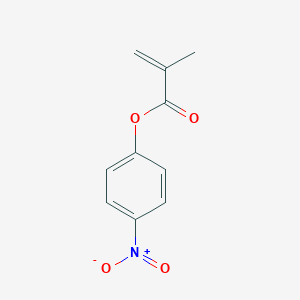


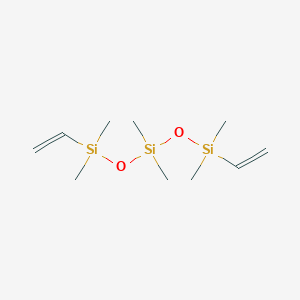
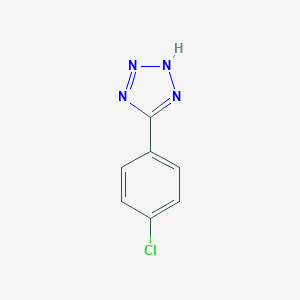
![(3beta,5beta)-3-[(2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy]-5,14,19-trihydroxycard-20(22)-enolide](/img/structure/B95279.png)
